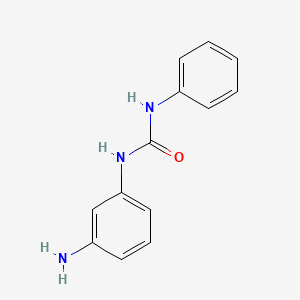
N-(3-aminophenyl)-N'-phenylurea
Descripción general
Descripción
N-(3-aminophenyl)-N'-phenylurea (NAPU) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, from biochemical studies to drug development. NAPU has been used extensively in laboratories around the world to study the mechanisms of action of various drugs and to gain insight into the biochemical and physiological effects of different compounds. In
Aplicaciones Científicas De Investigación
1. Application in Mass Spectrometry
- Summary of Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
- Methods of Application : The study involves collision-induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide .
- Results or Outcomes : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .
2. Application in Photoluminescence
- Summary of Application : The compound is used in the synthesis of europium complexes based on aminophenyl-based polyfluorinated β-diketonates .
- Methods of Application : The study involves the synthesis, characterization, and photophysical properties of a series of europium complexes .
- Results or Outcomes : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .
3. Application in Mass Spectrometry
- Summary of Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
- Methods of Application : The study involves collision-induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide .
- Results or Outcomes : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .
4. Application in Synthesis of Arylsulfonamides
- Summary of Application : The compound is used in the synthesis of N-(3-aminophenyl)-4-methoxybenzenesulfonamide hydrochloride .
- Methods of Application : The study involves the synthesis of N-(3-aminophenyl)-4-methoxybenzenesulfonamide hydrochloride .
- Results or Outcomes : The synthesized compound was white in color, with a yield of 84% and a melting point of 268°C .
5. Application in Synthesis of Azo Compounds
- Summary of Application : The compound is used in the preparation of azo compounds, pyrrole, imidazole, thiazole and other heterocycles .
- Methods of Application : The study involves the synthesis of azo compounds, pyrrole, imidazole, thiazole and other heterocycles .
- Results or Outcomes : The synthesized compounds were used in various applications including pharmaceutical industry and dyes and pigment industry .
6. Application in Optoelectronic Processes
- Summary of Application : The compound is used in optoelectronic processes in covalent organic frameworks .
- Methods of Application : The study involves the synthesis and characterization of covalent organic frameworks .
- Results or Outcomes : The results indicate that these materials have promising potential for real-world applications in (opto-)electronic devices such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .
Propiedades
IUPAC Name |
1-(3-aminophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,14H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPNAISIYKJLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307263 | |
| Record name | N-(3-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-N'-phenylurea | |
CAS RN |
66695-96-3 | |
| Record name | NSC190579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



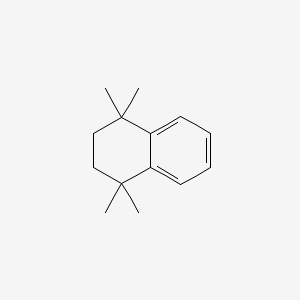


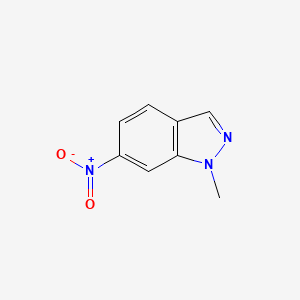
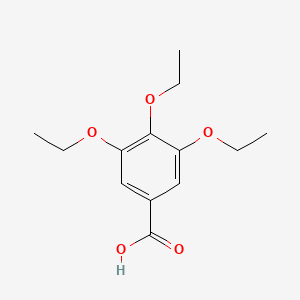

![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)
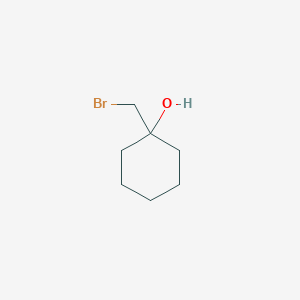

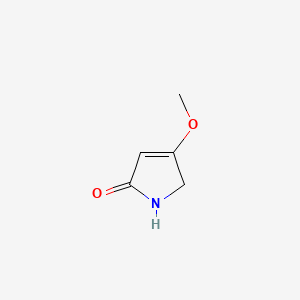
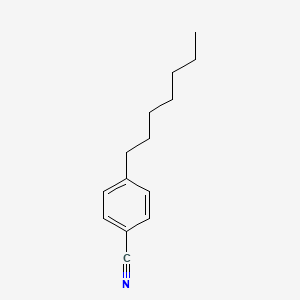
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)